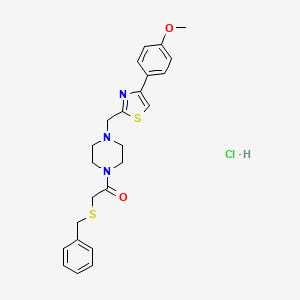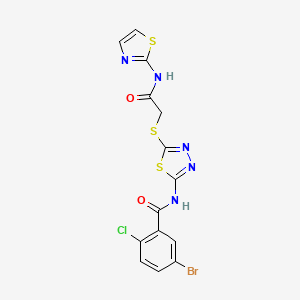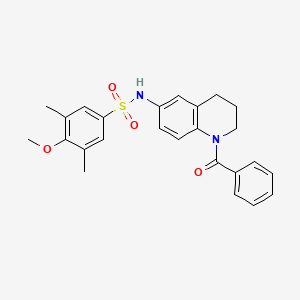![molecular formula C15H17NO4 B2551139 1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one CAS No. 924775-34-8](/img/structure/B2551139.png)
1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1’-acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one” is a chemical compound with the molecular formula C15H17NO4 . It is also known as 1-acetyl-7-hydroxy-3,4-dihydrospiro[1-benzopyran-2,4-piperidine]-4-one .
Synthesis Analysis
The synthesis of piperidone analogs, which includes “1’-acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one”, has been a subject of research due to their unique biochemical properties . Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .
Molecular Structure Analysis
The molecular structure of “1’-acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one” can be found in various chemical databases . The structure is based on the spiro[chromene-2,4’-piperidin] skeleton, which is a common feature in many natural products and drug candidates .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1’-acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one” can be found in various chemical databases . These databases provide information such as the compound’s molecular formula, structure, and other related information .
Applications De Recherche Scientifique
Photochromic Materials and Logic Operation Systems
1’-Acetyl-7-hydroxyspiro[chromene-2,4’-piperidin]-4(3H)-one: belongs to the class of photochromic compounds. These molecules undergo reversible structural changes upon exposure to light, making them valuable for applications such as optical switches, data storage, and displays. Specifically, this compound can switch between its spiropyran (SP) and merocyanine (MC) forms. Researchers have investigated its behavior on the atomic thin channel of a MoS2 field-effect transistor (FET). By analyzing the FET properties, they observed a shift in the threshold voltage when UV light induced the conversion from SP to MC. Thermal annealing allowed a complete reset back to the SP form, while green light reversed the FET property .
Coumarin-Linked Heterocycles
Coumarin derivatives play a crucial role in drug discovery and chemical biology. The fusion of coumarin with other heterocyclic moieties results in compounds with unique properties. Researchers have synthesized coumarin-linked and fused heterocycles, including spirochroman derivatives. These compounds often display interesting fluorescence, enzyme inhibition, and antimicrobial activity. Investigating the biological effects of 1’-Acetyl-7-hydroxyspiro[chroman-2,4’-piperidin]-4-one within this context could reveal novel applications .
Chemical Sensors and Environmental Monitoring
The sensitivity of spirochroman compounds to light and temperature changes makes them promising candidates for chemical sensors. Researchers have explored their use in detecting specific analytes or environmental pollutants. By designing tailored sensors based on 1’-Acetyl-7-hydroxyspiro[chroman-2,4’-piperidin]-4-one, we can enhance our ability to monitor and respond to environmental changes.
Propriétés
IUPAC Name |
1'-acetyl-7-hydroxyspiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-10(17)16-6-4-15(5-7-16)9-13(19)12-3-2-11(18)8-14(12)20-15/h2-3,8,18H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDZDLACUVHREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2551056.png)
![N-(2-methoxyethyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2551059.png)



![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2551067.png)
![2-((7-benzyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2551069.png)
![2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B2551070.png)


![2-cyclopropyl-N-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2551076.png)


